molecular formula C11H13NO2 B11907167 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11907167
M. Wt: 191.23 g/mol
InChI Key: NZPPWKLDSKVGAP-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions .

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
  • 1,2,3,4-Tetrahydroisoquinoline
  • Quinoline-8-carboxylic acid

Comparison: 6-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of the methyl group at the 6th position and the carboxylic acid group at the 8th position. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h5-6,12H,2-4H2,1H3,(H,13,14)

InChI Key

NZPPWKLDSKVGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)NCCC2

Origin of Product

United States

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